Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The compound Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has been found to have significant activity against Mycobacterium tuberculosis . It has been suggested that the target of this compound is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacteria, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacteria .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .
Preparation Methods
The synthesis of Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves multiple steps. One common method includes the reaction of mercapto benzothiazole with a substituted benzylidene compound in the presence of a base such as sodium bicarbonate in ethanol . This reaction typically proceeds under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Comparison with Similar Compounds
Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to its specific structure and the presence of both benzothiazole and pyridine moieties. Similar compounds include:
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-19(18-21-15-5-1-2-6-16(15)25-18)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUMECAISOZXEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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